Cas no 2941-69-7 (5-methoxy-2-methyl-1,3-benzothiazole)

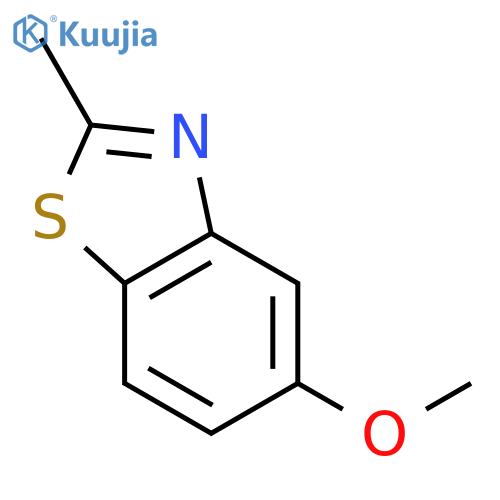

2941-69-7 structure

商品名:5-methoxy-2-methyl-1,3-benzothiazole

5-methoxy-2-methyl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2-methylbenzo[d]thiazole

- 5-Methoxy-2-methylbenzothiazole

- 2-Methyl-5-methoxybenzothiazole

- 5-methoxy-2-methyl-1,3-benzothiazole

- 2-methyl-5-methoxy-1,3-benzothiazole

- 2-Methyl-5-methoxy-benzothiazole

- 5-Methoxy-2-methyl-benzothiazol

- Benzothiazole,5-methoxy-2-methyl

- Benzothiazole, 5-methoxy-2-methyl-

- SAQMNBWVOKYKPZ-UHFFFAOYSA-N

- Cambridge id 5150005

- Benzothiazole,5-methoxy-2-methyl-

- SBB059122

- FC

- NS00028686

- F16671

- FT-0620556

- MFCD00082664

- SCHEMBL95067

- A819895

- W-106993

- 2-methyl-5-methoxy-1, 3-benzothiazole

- X3XTQ4YUR3

- SY049234

- DTXSID4062723

- EINECS 220-929-7

- AKOS000507511

- 2-Methyl- 5 C methoxy- benzothiazole

- M1281

- 2941-69-7

- F9995-0125

- AC-19509

- InChI=1/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H

- UNII-X3XTQ4YUR3

- EN300-138821

- FS-4824

- ALBB-032714

- DTXCID1037981

-

- MDL: MFCD00082664

- インチ: 1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3

- InChIKey: SAQMNBWVOKYKPZ-UHFFFAOYSA-N

- ほほえんだ: S1C(C([H])([H])[H])=NC2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H]

- BRN: 124232

計算された属性

- せいみつぶんしりょう: 179.04000

- どういたいしつりょう: 179.04

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 50.4

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.1784 (rough estimate)

- ゆうかいてん: 36-40 ºC

- ふってん: 135°C/3mmHg(lit.)

- フラッシュポイント: >110 ºC

- 屈折率: 1.6100

- PSA: 50.36000

- LogP: 2.61330

- ようかいせい: 使用できません

5-methoxy-2-methyl-1,3-benzothiazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- WGKドイツ:3

- セキュリティの説明: S24/25

- ちょぞうじょうけん:0-6°C

- TSCA:Yes

5-methoxy-2-methyl-1,3-benzothiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-methoxy-2-methyl-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138821-5.0g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | 98% | 5g |

$108.0 | 2023-05-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024943-1g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | 98% | 1g |

¥207 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22584-1g |

5-Methoxy-2-methylbenzothiazole, 97% |

2941-69-7 | 97% | 1g |

¥485.00 | 2023-03-15 | |

| Life Chemicals | F9995-0125-0.25g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | 95%+ | 0.25g |

$31.0 | 2023-09-05 | |

| Enamine | EN300-138821-0.5g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | 98% | 0.5g |

$25.0 | 2023-05-17 | |

| Enamine | EN300-138821-1.0g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | 98% | 1g |

$28.0 | 2023-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136149-5g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | ≥96.0%(GC) | 5g |

¥617.90 | 2023-09-02 | |

| TRC | M220515-100mg |

5-Methoxy-2-methylbenzothiazole |

2941-69-7 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Life Chemicals | F9995-0125-10g |

5-methoxy-2-methyl-1,3-benzothiazole |

2941-69-7 | 95%+ | 10g |

$163.0 | 2023-09-05 | |

| Alichem | A051000444-10g |

5-Methoxy-2-methylbenzothiazole |

2941-69-7 | 97% | 10g |

$173.74 | 2023-09-02 |

5-methoxy-2-methyl-1,3-benzothiazole 関連文献

-

A. O. Fitton,B. T. Hatton,M. P. Ward,R. Lewis J. Chem. Soc. C 1970 1553

-

Elizabeth E. Rastede,Matteus Tanha,David Yaron,Simon C. Watkins,Alan S. Waggoner,Bruce A. Armitage Photochem. Photobiol. Sci. 2015 14 1703

-

3. Benzimidazole- and benzothiazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1Jeffery J. Newsome,Marie A. Colucci,Mary Hassani,Howard D. Beall,Christopher J. Moody Org. Biomol. Chem. 2007 5 3665

-

Marie A. Colucci,Gavin D. Couch,Christopher J. Moody Org. Biomol. Chem. 2008 6 637

2941-69-7 (5-methoxy-2-methyl-1,3-benzothiazole) 関連製品

- 2941-72-2(6-methoxy-2-methyl-1,3-benzothiazole)

- 18879-72-6(6-ethoxy-2-methyl-1,3-benzothiazole)

- 68867-14-1(2-methyl-1,3-benzothiazol-5-ol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2941-69-7)5-methoxy-2-methyl-1,3-benzothiazole

清らかである:99%/99%

はかる:5g/25g

価格 ($):331.0/808.0